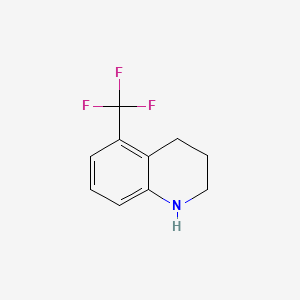

5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

描述

属性

IUPAC Name |

5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)8-4-1-5-9-7(8)3-2-6-14-9/h1,4-5,14H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAKGDXHTHSQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2NC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585673 | |

| Record name | 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939758-74-4 | |

| Record name | 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Palladium-Catalyzed Cyclization and Coupling

A patented method describes the preparation of optically active tetrahydroquinoline derivatives through palladium-catalyzed reactions involving halogenated or sulfonyloxy-substituted intermediates. The reaction can be performed in solvents such as toluene, 1,4-dioxane, or dimethylformamide, with bases like diisopropylethylamine or sodium tert-butoxide. Catalysts include palladium acetate or tris(dibenzylideneacetone)dipalladium combined with phosphines such as triphenylphosphine or 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl. Reaction temperatures range from room temperature to moderate heating, enabling the formation of the tetrahydroquinoline core with trifluoromethyl substitution.

Rhodium-Catalyzed Convergent Synthesis from Boronic Acids or Pinacolboronates

Another approach utilizes rhodium(I) catalysts, specifically chloro(1,5-cyclooctadiene)rhodium(I) dimer, to synthesize tetrahydroquinolines from 2-aminophenylboronic acids or pinacolboronates and enones. The reaction is conducted in toluene with aqueous potassium hydroxide at room temperature for 24 hours. Subsequent reduction with sodium triacetoxyborohydride yields the tetrahydroquinoline. This method allows for stereoselective synthesis and can be adapted for asymmetric catalysis using chiral ligands.

Transfer Hydrogenation of Dihydroquinoline Precursors

Preparation can also proceed via transfer hydrogenation of dihydroquinoline or dihydroisoquinoline intermediates bearing trifluoromethyl-substituted aryl groups. This method involves catalytic hydrogen transfer in the presence of suitable hydrogen donors and catalysts, converting the partially saturated heterocycle to the fully saturated tetrahydroquinoline derivative with retention of the trifluoromethyl group.

The palladium-catalyzed method allows for the use of halogenated or sulfonyloxy precursors, facilitating the introduction of the trifluoromethyl group via cross-coupling or cyclization steps. The choice of solvent and base critically affects the reaction rate and selectivity.

Rhodium-catalyzed synthesis from boronic acid derivatives is notable for its mild conditions and stereoselective potential. The use of aqueous KOH promotes the coupling, while sodium triacetoxyborohydride reduces the intermediate to the tetrahydroquinoline. This method has been demonstrated to be effective for various substituted enones and boronic acids, including trifluoromethyl-substituted substrates.

Transfer hydrogenation routes provide a practical approach to saturate the quinoline ring system while maintaining sensitive substituents such as trifluoromethyl groups. This method is useful when starting from dihydroquinoline intermediates synthesized by other means.

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Pd-catalyzed cyclization | Uses halogen/sulfonyloxy precursors, phosphine ligands | High yield, optically active products | Requires careful ligand/base selection |

| Rh-catalyzed coupling from boronic acids | Mild conditions, stereoselective, aqueous base | Versatile, adaptable to asymmetric synthesis | Longer reaction times (24 h) |

| Transfer hydrogenation | Reduces dihydroquinoline intermediates | Preserves trifluoromethyl group, mild conditions | Requires prior synthesis of dihydro intermediates |

The preparation of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves sophisticated synthetic strategies primarily centered on transition metal-catalyzed cyclizations and couplings, as well as hydrogenation methods. Palladium- and rhodium-catalyzed reactions are prominent for their efficiency and stereoselectivity, while transfer hydrogenation provides a complementary approach for saturation of heterocyclic precursors. Optimization of reaction conditions such as solvent, base, catalyst, and temperature is critical to achieve high yields and purity. These methods are supported by extensive research and patent literature, providing robust protocols for the synthesis of this valuable fluorinated heterocycle.

化学反应分析

Types of Reactions: 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various substituted quinolines, tetrahydroquinolines, and other functionalized derivatives .

科学研究应用

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of tetrahydroquinoline derivatives, including those substituted with trifluoromethyl groups. Research has shown that compounds containing this functional group exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). For instance, a study identified a compound synthesized via the Povarov reaction that demonstrated minimum inhibitory concentrations (MICs) as low as 1-4 μg/mL against resistant strains .

Table 1: Antibacterial Activity of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| HSD1835 | MRSA | 1-4 |

| HSD1835 | VRE (faecalis) | 2-4 |

| HSD1835 | VRE (faecium) | 4-8 |

Anticonvulsant and Antipsychotic Properties

Tetrahydroquinoline derivatives have been explored for their potential as anticonvulsants and antipsychotics. The unique structural features of the trifluoromethyl substitution enhance lipophilicity and biological target binding, making these compounds promising candidates for further development in treating neurological disorders.

Anti-inflammatory Effects

The presence of trifluoromethyl groups has also been associated with anti-inflammatory properties. Compounds similar to this compound have shown efficacy in reducing inflammation through interactions with specific enzymes and receptors involved in inflammatory pathways.

Material Science Applications

Beyond pharmaceuticals, tetrahydroquinoline derivatives are being investigated for their physical properties such as fluorescence and conductivity. These characteristics make them suitable for applications in material science, particularly in developing new materials with electronic or optical functionalities.

Synthesis and Screening

A notable case study involved synthesizing a library of SF5- and SCF3-substituted tetrahydroquinolines through multi-component reactions. The screening revealed several compounds with significant antibacterial activity against resistant bacterial strains. The most effective compound was identified as HSD1835, which showed remarkable activity against stationary phase persister MRSA .

Mechanistic Studies

Further studies on the mechanism of action of these compounds indicated that they could disrupt bacterial cell membrane integrity and inhibit growth effectively. This was supported by time-kill assays demonstrating bactericidal activity against stationary phase persisters .

作用机制

The mechanism by which 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to the inhibition or activation of biological pathways, making it a valuable compound in medicinal chemistry .

相似化合物的比较

Structural and Functional Variations

Key structural analogs of 5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline include:

Stability and Reactivity

- 5-(Trifluoromethyl) derivative: Resists oxidation better than non-fluorinated analogs due to the strong C-F bond .

- Nitro derivatives : Prone to reduction under catalytic hydrogenation, limiting utility in reductive environments .

- Hydroxy derivatives : Susceptible to dehydration or oxidation, requiring stabilization via prodrug formulations .

生物活性

5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline (TFQ) is a nitrogen-containing heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group at the 5-position enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. This article explores the biological activity of TFQ, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

TFQ has a molecular formula of C10H11F3N and a molecular weight of approximately 201.19 g/mol. Its structure consists of a bicyclic framework with a saturated tetrahydroquinoline ring and a trifluoromethyl substituent, which significantly influences its electronic properties and reactivity. The presence of the CF3 group enhances binding affinity to biological targets due to increased lipophilicity and potential interactions with hydrophobic pockets in proteins .

The biological activity of TFQ is largely attributed to its interaction with various enzymes and receptors. While specific data on TFQ's mechanism may be limited, similar compounds have demonstrated activity against several biological targets involved in cancer and infectious diseases. For instance, tetrahydroquinoline derivatives have been shown to inhibit EPAC proteins, which are implicated in cardiac hypertrophy and cancer metastasis .

Structure-Activity Relationship Studies

Research indicates that modifications to the tetrahydroquinoline scaffold can lead to significant changes in biological activity. For example, studies have shown that introducing different substituents at specific positions on the tetrahydroquinoline ring can enhance or diminish its potency against various targets. In one study, analogs with bromine substitutions exhibited varied inhibitory effects on EPAC1 activation, highlighting the importance of functional group positioning .

Table 1: Summary of SAR Findings

| Compound | Substituent Position | Biological Activity | Potency Comparison |

|---|---|---|---|

| CE3F4 | 5 | EPAC1 Inhibition | 4-fold more potent than non-substituted analog |

| 5-Bromo Analog | 5 | EPAC1 Inhibition | 3-fold more potent than monobromo analog |

| Triazole Derivative | 5 | Antimalarial Activity | Best lead compound identified |

Case Studies

Several studies have explored the potential therapeutic applications of TFQ and its derivatives:

- Anticancer Activity : Research indicates that tetrahydroquinoline derivatives can inhibit cancer cell proliferation. One study focused on the dual inhibition of FLT3/CHK1 kinases using compounds derived from similar scaffolds, showing promising antiproliferative effects against MV4-11 cells .

- Antimalarial Potential : A series of trifluoromethyl-substituted benzenesulfonamides were synthesized as potential antimalarial agents. The presence of trifluoromethyl groups was prioritized based on their enhanced bioactivity in preliminary docking studies .

- Inflammatory Response Modulation : Initial findings suggest that compounds similar to TFQ may interact with specific enzymes or receptors involved in inflammation pathways, indicating potential for treating inflammatory diseases.

常见问题

Q. Challenges :

- Regioselectivity : The trifluoromethyl group’s electron-withdrawing nature can hinder cyclization at the desired position, requiring precise control of reaction conditions (e.g., temperature, catalyst loading) .

- Byproduct formation : Competing pathways may generate non-cyclized or over-reduced products, necessitating purification via column chromatography or recrystallization .

How does the trifluoromethyl group influence the electronic and steric properties of 1,2,3,4-tetrahydroquinoline, and what analytical techniques are critical for characterizing these effects?

Advanced

The trifluoromethyl (-CF₃) group introduces:

- Electronic effects : Strong electron-withdrawing behavior stabilizes intermediates via inductive effects, altering reaction kinetics in electrophilic substitutions .

- Steric effects : The bulky CF₃ group can distort the tetrahydroquinoline ring, affecting binding interactions in pharmacological studies .

Q. Analytical techniques :

- ¹⁹F NMR : Directly tracks fluorinated intermediates and quantifies purity .

- X-ray crystallography : Resolves steric distortions and confirms regiochemistry .

- DFT calculations : Predict electronic perturbations and guide synthetic optimization .

What are the primary applications of this compound in pharmacological research, and how do its bioactivities compare to non-fluorinated analogs?

Basic

This compound is explored for:

- Antimicrobial activity : Enhanced membrane permeability due to the CF₃ group improves efficacy against resistant strains compared to non-fluorinated analogs .

- CNS targeting : Fluorination increases lipophilicity, aiding blood-brain barrier penetration for neurodegenerative disease research .

Comparative studies : Non-fluorinated analogs show lower metabolic stability, while the CF₃ group reduces oxidative degradation in vivo .

What strategies are employed to resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

Advanced

Contradictions in NMR or mass spectrometry data often arise from:

- Regioisomeric mixtures : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between isomers .

- Dynamic equilibria : Low-temperature NMR (-40°C) can "freeze" conformational exchanges for clearer analysis .

- Isotopic labeling : ¹³C/¹⁵N-labeled precursors aid in tracking reaction pathways and assigning signals .

What safety considerations and handling protocols are essential when working with this compound in laboratory settings?

Q. Basic

- Toxicity : Limited data suggest potential neurotoxic effects; use fume hoods and PPE (gloves, goggles) .

- Storage : Store under inert gas (N₂/Ar) at -20°C to prevent decomposition .

- Spill management : Neutralize with vermiculite or sand, avoiding water due to possible exothermic reactions .

How can computational chemistry aid in predicting the reactivity and regioselectivity of this compound in electrophilic substitution reactions?

Advanced

Computational tools :

- DFT/Molecular Orbital Analysis : Predicts electrophilic attack sites by mapping Fukui indices or electrostatic potential surfaces .

- MD Simulations : Models solvent effects and transition states to optimize reaction conditions .

- Machine Learning : Trains on existing fluorinated quinoline datasets to forecast yields and regioselectivity .

What are the limitations of current catalytic systems for introducing trifluoromethyl groups into tetrahydroquinoline scaffolds?

Q. Advanced

- Catalyst poisoning : Strong CF₃-metal interactions deactivate noble metal catalysts (e.g., Pd, Au), requiring excess ligand additives .

- Solvent compatibility : Polar aprotic solvents (DMF, DMSO) may compete for catalytic sites, reducing efficiency. Switch to ionic liquids or scCO₂ for improved selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。